![molecular formula C11H8Cl2N2OS B2842782 (3,4-Dichlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone CAS No. 339022-12-7](/img/structure/B2842782.png)
(3,4-Dichlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,4-Dichlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone” is a chemical compound with the molecular formula C11H8Cl2N2OS . It has a molecular weight of 287.165 . This compound is related to the class of organic compounds known as thiazoles . Thiazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
Thiazole, a core structure in this compound, is a planar ring. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
“(3,4-Dichlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone” has a density of 1.5±0.1 g/cm3 . Its boiling point is 443.1±55.0 °C at 760 mmHg . The melting point is not available .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Novel compounds, including those with thiazol-5-yl and chlorophenyl components, have been synthesized and characterized to understand their structural properties. For instance, Shahana and Yardily (2020) synthesized compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, utilizing spectral characterization and density functional theory (DFT) calculations to optimize structures and interpret vibrational spectra. These studies provide foundational knowledge on the physical and chemical properties of such compounds, aiding in their potential application in various scientific research fields (Shahana & Yardily, 2020).
Biological Activities and Potential Applications
Several studies have explored the biological activities of compounds with structural similarities, suggesting potential antimicrobial, anticancer, and anti-inflammatory properties:
Hafez, El-Gazzar, and Al-Hussain (2016) reported on novel pyrazole derivatives with potential antimicrobial and anticancer activities. Their research highlighted the synthesis of compounds and their evaluation against various cancer cell lines, indicating significant biological activity which could lead to new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Katariya, Vennapu, and Shah (2021) focused on the synthesis of oxazole clubbed pyridyl-pyrazolines, which were evaluated for their anticancer and antimicrobial activities. The compounds showed promising results against various pathogenic strains, suggesting their potential in developing new pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Wang, Gao, Xu, and Zheng (2017) synthesized a compound for potential use in imaging of LRRK2 enzyme in Parkinson's disease, illustrating the diverse applications of these chemicals in medical research and diagnostic applications (Wang, Gao, Xu, & Zheng, 2017).
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)-[2-(methylamino)-1,3-thiazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-14-11-15-5-9(17-11)10(16)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMMGQRRJYYUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2842702.png)
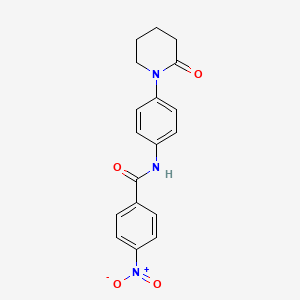


![2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2842706.png)
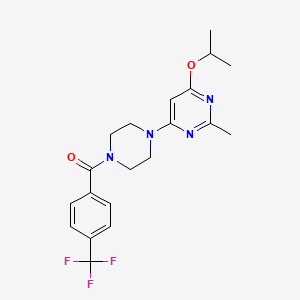
![5-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2842709.png)

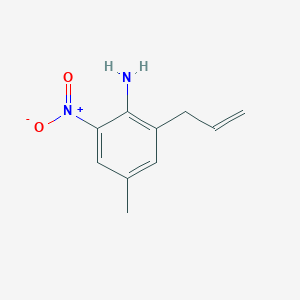

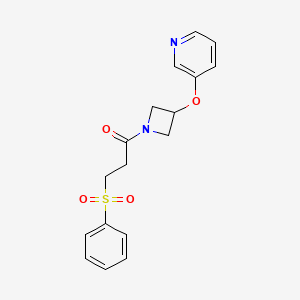
![3,3-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2842720.png)
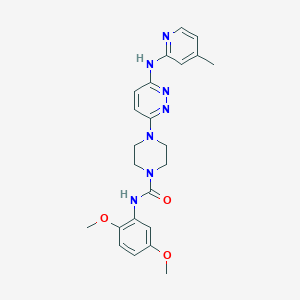
![2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2842722.png)